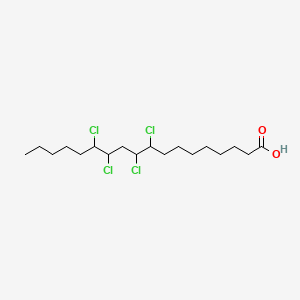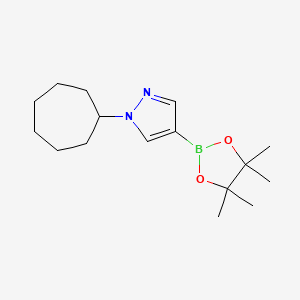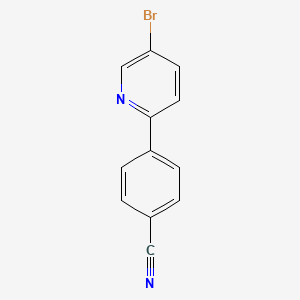
2-Bromo-5-chlorobenzenamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chlorobenzenamine hydrobromide is a chemical compound with the molecular formula C6H6Br2ClN. It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-chlorobenzenamine hydrobromide involves several steps. One common method is the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to form 5-bromo-2-chlorobenzoate. This intermediate is then reacted with protonic acid to yield 5-bromo-2-chlorobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. For example, using dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst can achieve high selectivity and yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzenamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, protonic acids, and catalysts like iron trifluoromethanesulfonate. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include 5-bromo-2-chlorobenzoic acid and its derivatives, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
2-Bromo-5-chlorobenzenamine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Medicine: While not used directly as a drug, it serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzenamine hydrobromide involves its interaction with specific molecular targets. It can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. This reaction is often accompanied by oxidation of the intermediates by molecular oxygen .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzonitrile
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-1-ethylpyridinium bromide
Uniqueness
2-Bromo-5-chlorobenzenamine hydrobromide is unique due to its specific bromination and chlorination pattern, which makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution and oxidation, further enhances its versatility in scientific research .
Properties
Molecular Formula |
C6H6Br2ClN |
|---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
2-bromo-5-chloroaniline;hydrobromide |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H |
InChI Key |
YBJPPDBRIJGAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)






![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
